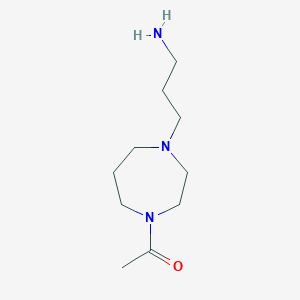![molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-méthyl-1-pipérazinyl)méthyl]aniline CAS No. 1153197-28-4](/img/structure/B1386261.png)
4-Fluoro-2-[(4-méthyl-1-pipérazinyl)méthyl]aniline
Vue d'ensemble
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .Chemical Reactions Analysis
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .
Mode of Action
In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive compound that is readily available and easy to handle. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a hazardous compound and should be handled with care. In addition, it is a volatile compound and may degrade rapidly in the presence of light or heat.
Orientations Futures
There are several potential future directions for research involving 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline. One area of interest is the development of new methods for the synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline and its derivatives. Another area of interest is the exploration of its mechanism of action and the elucidation of its biochemical and physiological effects. In addition, research into the development of new applications for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, such as its use as a drug molecule or as a ligand in coordination chemistry, is of interest. Finally, further research into the safety and toxicity of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is needed in order to ensure its safe use in laboratory experiments and other applications.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, qui incluent la structure de base de la 4-Fluoro-2-[(4-méthyl-1-pipérazinyl)méthyl]aniline, ont été rapportés comme possédant des propriétés antivirales significatives. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Cela suggère que notre composé d'intérêt pourrait potentiellement être modifié pour améliorer ses capacités antivirales.
Propriétés anti-inflammatoires
Le noyau indole est connu pour être présent dans de nombreuses molécules de médicaments synthétiques qui présentent des effets anti-inflammatoires. Par extension, la this compound pourrait être explorée pour son utilisation potentielle dans le traitement des affections inflammatoires .
Applications anticancéreuses
Des composés avec un squelette indole ont été trouvés pour se lier avec une forte affinité à de multiples récepteurs, ce qui est bénéfique dans le développement d'agents anticancéreux. Des recherches sur la modification de la this compound pourraient conduire à de nouvelles options thérapeutiques pour le traitement du cancer .
Effets antimicrobiens
Les dérivés de l'indole sont également connus pour leur activité antimicrobienne. Cela ouvre la possibilité pour la this compound d'être utilisée dans le développement de nouveaux médicaments antimicrobiens qui pourraient lutter contre une variété d'infections bactériennes .
Potentiel antidiabétique
L'activité biologique des dérivés de l'indole s'étend aux effets antidiabétiques. Par conséquent, il existe un potentiel pour la this compound d'être utilisée dans la synthèse de médicaments visant à gérer le diabète .
Activité antimalarique
Les composés à base d'indole ont été utilisés dans le traitement du paludisme. Les caractéristiques structurelles de la this compound pourraient être optimisées pour améliorer son efficacité en tant qu'agent antimalarique .
Activité anticholinestérasique
Les dérivés de l'indole ont montré des promesses dans l'activité anticholinestérasique, qui est cruciale dans le traitement de maladies comme la maladie d'Alzheimer. Des recherches sur les applications de la this compound pourraient contribuer au développement de traitements pour les maladies neurodégénératives .
Propriétés antioxydantes
La capacité antioxydante des dérivés de l'indole est remarquable. La synthèse de composés à partir de la this compound pourrait conduire au développement d'antioxydants qui aident à protéger les cellules du stress oxydatif .
Propriétés
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNKPRVIIMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



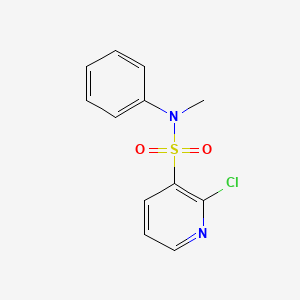
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
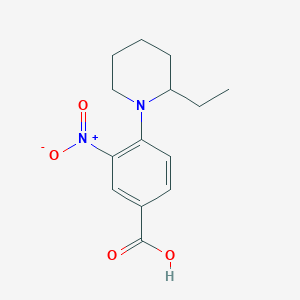

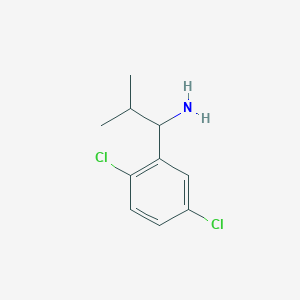
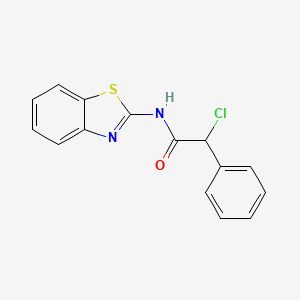
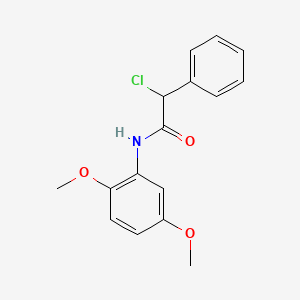

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)

